molecular formula C19H12O8 B1670377 ジアセレイン CAS No. 13739-02-1

ジアセレイン

カタログ番号: B1670377
CAS番号: 13739-02-1
分子量: 368.3 g/mol
InChIキー: TYNLGDBUJLVSMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Osteoarthritis Treatment

Diacerein is primarily known for its role in managing osteoarthritis (OA). It functions as a slow-acting symptomatic drug for OA, exhibiting disease-modifying effects.

Clinical Efficacy

  • A meta-analysis of 19 studies involving 2,637 patients demonstrated that diacerein significantly reduced pain and improved physical function compared to placebo. The carry-over effect after treatment cessation was also noted, indicating prolonged benefits post-therapy .
  • Diacerein's mechanism involves the inhibition of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine implicated in OA progression .

Table 1: Summary of Clinical Studies on Diacerein in Osteoarthritis

StudySample SizeOutcome MeasuresResults
Rintelen et al. (2016)2637Pain reduction, physical functionSignificant improvement over placebo
Jatwa & Kar (2009)Animal studyInflammatory markersReduced IL-1β levels in treated groups
Cochrane Review (2014)2069Pain and functionDiacerein superior to placebo; carry-over effects observed

Diabetes Management

Recent studies have indicated that diacerein may play a role in managing type 2 diabetes by improving glycemic control.

Efficacy Findings

  • A clinical trial showed that diacerein reduced HbA1c levels significantly in patients with inadequately controlled type 2 diabetes, suggesting its potential as an adjunct therapy .
  • The drug's mechanism may involve the modulation of inflammatory pathways that affect insulin secretion and sensitivity .

Psoriasis and Inflammatory Conditions

Diacerein has shown promise beyond osteoarthritis, particularly in treating inflammatory skin conditions like psoriasis.

Research Insights

  • Diacerein's anti-inflammatory properties have been linked to reduced symptoms in patients with psoriasis. Its action on inflammatory cytokines positions it as a potential therapeutic agent for various dermatological disorders .

COVID-19 Treatment Potential

Emerging research suggests that diacerein may help manage COVID-19 by reducing inflammation associated with the disease.

Other Applications

Diacerein is being explored for various other conditions:

  • Epidermolysis Bullosa : Fast-tracked development due to its anti-inflammatory properties.
  • Breast Cancer : Investigated for its potential effects on cancer cell apoptosis.
  • Periodontitis : Research indicates beneficial effects on periodontal inflammation and health .

生化学分析

Biochemical Properties

Diacerein’s active metabolite, rhein, plays a significant role in biochemical reactions. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3. It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation .

Cellular Effects

Diacerein has been shown to impact the activation of IL-1β via a reduced production of IL-1 converting enzyme . It also affects the sensitivity to IL-1 by decreasing IL-1 receptor levels on the cell surface of chondrocytes . Furthermore, diacerein inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling .

Molecular Mechanism

Diacerein works by inhibiting interleukin-1 beta . Its active metabolite, rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .

Temporal Effects in Laboratory Settings

Diacerein has shown a prolonged effect on symptoms of several months once treatment was stopped . The peak of its effect occurred at the 24th week of treatment . It’s worth noting that the use of diacerein is associated with common gastrointestinal disorders such as soft stools and diarrhea .

Dosage Effects in Animal Models

In various animal models of osteoarthritis, diacerein was found to be effective in reducing cartilage loss, ameliorating cartilage lesions, and delaying arthritis progression in meniscectomy-induced osteoarthritis rat models compared to untreated controls .

Metabolic Pathways

Diacerein inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling . This suggests that diacerein may play a role in the metabolic pathways related to inflammation and insulin signaling.

準備方法

合成経路および反応条件

ジアセレインは、さまざまな方法で合成できます。 一般的な方法の1つは、アロインのアセチル化に続いて、酢酸中のクロム酸無水物による酸化を行う方法です . 別の方法では、レインを出発化合物として使用し、C4位とC5位の水酸基でジアセチル化を行います .

工業生産方法

工業的な設定では、ジアセレインは通常、半合成法によって製造されます。これには、トリアセチルアロエエモジンを氷酢酸と混合し、続いて水溶性マンガン塩とクロム酸無水物を加えることが含まれます。反応は95〜110℃の温度で維持されます。 粗生成物は、エタノールと水酸化ナトリウムを使用して精製されます .

化学反応の分析

反応の種類

ジアセレインは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

科学研究への応用

ジアセレインは、幅広い科学研究への応用があります。

生物活性

Diacerein, a derivative of anthraquinone, is primarily known for its application in treating osteoarthritis due to its anti-inflammatory properties. It acts as an interleukin-1 (IL-1) inhibitor, which is crucial in managing inflammatory responses. Recent studies have also explored its potential applications beyond osteoarthritis, including its effects on viral infections and antimicrobial activity.

Diacerein exhibits its biological activity primarily through the inhibition of IL-1β, a key pro-inflammatory cytokine involved in various inflammatory diseases. The mechanism includes:

  • Inhibition of IL-1β Activation : Diacerein reduces the activity of caspase-1, which is responsible for converting the inactive precursor IL-1β into its active form. This leads to decreased levels of IL-1β and subsequent inflammatory responses .
  • Effects on Chondrocytes : Diacerein promotes proteoglycan synthesis and inhibits collagenase production, which is beneficial for cartilage health in osteoarthritis patients .
  • Antimicrobial Properties : Recent studies have indicated that diacerein possesses antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, further expanding its therapeutic potential .

Clinical Efficacy

Diacerein has been extensively studied for its efficacy in treating osteoarthritis. A meta-analysis involving 19 studies concluded that diacerein significantly improved pain and physical function compared to placebo. Notably, it demonstrated a carry-over effect even after treatment cessation, indicating prolonged benefits .

Summary of Findings from Meta-Analyses:

Study TypeNumber of StudiesPatientsKey Findings
Meta-analysis192637Significant pain reduction and functional improvement compared to placebo.
Long-term follow-upVarious2069Sustained benefits post-treatment; no significant difference compared to NSAIDs during active treatment but better long-term effects .

Case Study 1: Diacerein in COVID-19 Treatment

A recent study highlighted diacerein's potential role in treating COVID-19 by reducing inflammasome activation and viral replication. In vitro experiments showed that rhein, diacerein’s metabolite, decreased IL-1β secretion and inhibited SARS-CoV-2 replication in human peripheral blood mononuclear cells (PBMCs) . Clinical observations indicated that patients treated with diacerein had lower levels of inflammatory markers compared to those receiving a placebo.

Case Study 2: Efficacy Comparison between Generic and Branded Diacerein

A comparative study evaluated the efficacy of generic versus branded diacerein formulations in knee osteoarthritis treatment. The results demonstrated that both formulations were effective; however, branded diacerein showed slightly superior outcomes in terms of pain relief at certain intervals .

Pharmacokinetics and Bioavailability

Diacerein has low aqueous solubility, which affects its bioavailability (35%-56%). Innovative formulations like nanosuspensions have been developed to enhance solubility and absorption rates. Studies have shown that optimized formulations can significantly improve pharmacokinetic profiles, leading to better therapeutic outcomes .

Key Pharmacokinetic Parameters:

ParameterValue
Oral Bioavailability35%-56%
Urinary Excretion (non-conjugated)19.6%
Urinary Excretion (glucuroconjugated)62.7%

特性

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045636
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13739-02-1, 112118-18-0
Record name Diacerein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13739-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacerein [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 13739-02-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacerein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACEREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacerein
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diacerein
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diacerein
Reactant of Route 4
Reactant of Route 4
Diacerein
Reactant of Route 5
Reactant of Route 5
Diacerein
Reactant of Route 6
Reactant of Route 6
Diacerein

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。